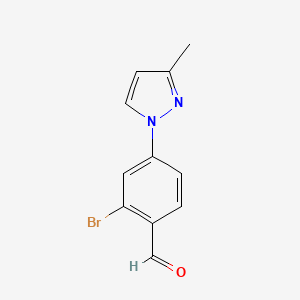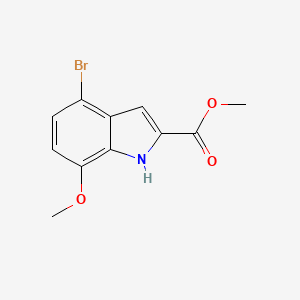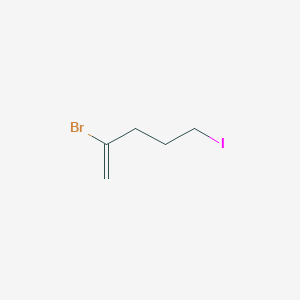
2-bromo-5-iodopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-iodopent-1-ene is an organic compound with the molecular formula C5H8BrI It is a halogenated alkene, characterized by the presence of both bromine and iodine atoms attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-iodopent-1-ene typically involves the halogenation of pent-1-ene. One common method is the sequential addition of bromine and iodine to the alkene. The reaction can be carried out under controlled conditions to ensure selective halogenation at the desired positions. For example, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require careful control of reaction parameters to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-iodopent-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form different alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) in inert solvents like carbon tetrachloride (CCl4).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-iodopent-1-ene, while elimination with potassium tert-butoxide could produce 1,4-pentadiene.
Applications De Recherche Scientifique
2-Bromo-5-iodopent-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of halogenated polymers with unique properties.
Biological Studies: It may be employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicinal Chemistry: Researchers explore its potential as a building block for bioactive molecules with therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-bromo-5-iodopent-1-ene in chemical reactions involves the reactivity of the halogen atoms and the double bond. The bromine and iodine atoms can act as leaving groups in substitution reactions, while the double bond can participate in addition and elimination reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-chloropent-1-ene: Similar structure but with chlorine instead of iodine.
2-Iodo-5-bromopent-1-ene: Similar structure but with reversed positions of bromine and iodine.
2-Bromo-5-fluoropent-1-ene: Similar structure but with fluorine instead of iodine.
Uniqueness
2-Bromo-5-iodopent-1-ene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to other halogenated alkenes. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
2-bromo-5-iodopent-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrI/c1-5(6)3-2-4-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGXTXJLNHNHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCI)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)
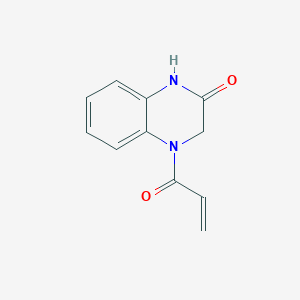
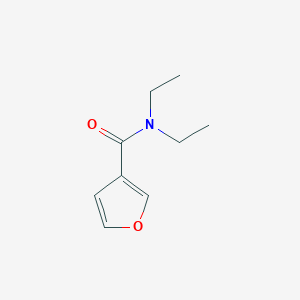
![2-{3-[(tert-butoxy)carbonyl]phenyl}aceticacid](/img/structure/B6599200.png)
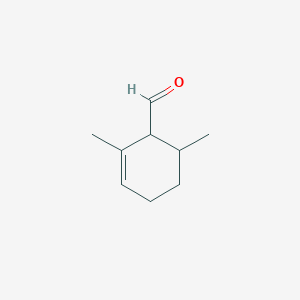
![4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid](/img/structure/B6599214.png)
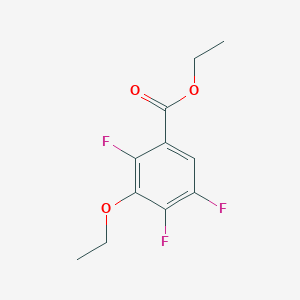
![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)
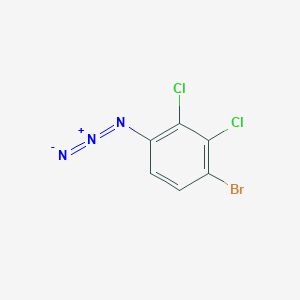
![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)
![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)
